Metal-Catalyzed Coupling Reactions: The pyrrole and pyridine rings within the core structure can participate in various metal-catalyzed coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. These transformations provide access to more complex molecules with extended conjugation or diverse substitution patterns. [, ]
Applications
Anticancer Agents: Several studies highlight the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives as potential anticancer agents. These compounds target various proteins involved in cancer cell growth and survival, including ALK kinase, CSF-1R, and Bcl-2. [, , , , ] For instance, compound 8o was identified as a novel PI3K/mTOR dual inhibitor with promising anticancer activity. []
Antiviral Agents: Research indicates the potential of pyrrolo[2,3-b]pyridine derivatives as antiviral agents, specifically against HIV-1. These compounds act by inhibiting viral attachment to host cells. [, , , ] Notably, BMS-378806 (3) and BMS-488043 (4) have progressed to clinical studies due to their promising antiviral activity. []
Anti-inflammatory Agents: Some studies suggest that pyrrolo[2,3-b]pyridine derivatives could have anti-inflammatory properties. These compounds could potentially target key inflammatory mediators like p38 MAP kinase and JAK1. [, , ]
Treatment of Migraine: Certain pyrrolo[3,2-b]pyridine derivatives, structurally related to methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, have been investigated for their potential in treating migraine by acting as selective serotonin one F receptor agonists (SSOFRA). [, ] These compounds exhibit high affinity for the 5-HT1F receptor while demonstrating improved selectivity profiles compared to earlier SSOFRAs. [, ]
Compound Description: Pexidartinib is a dihydrochloride salt dihydrate form of a potent and selective inhibitor of colony-stimulating factor 1 receptor (CSF-1R) that has shown promising anticancer activity in vitro, particularly against HOS cells (IC50 = 88.79 ± 8.07 nM). [] Pexidartinib induces HOS cell death through apoptosis and by blocking the G0/G1 phase. []
Relevance: Pexidartinib shares the core 1H-pyrrolo[2,3-b]pyridine scaffold with methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, with modifications at the 1 and 3 positions. [, ]
Compound Description: 7d-6 is a potent platelet-derived growth factor receptor (PDGF-betaR) inhibitor, exhibiting an IC50 of 0.05 μM in a cell proliferation assay (CPA) and 0.03 μM in an auto-phosphorylation assay (APA). []
Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core with methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, although it features a methyl group at the 1-position and a complex quinoxalinone substituent at the 3-position. [] This highlights the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold in medicinal chemistry.
Compound Description: 7d-9 demonstrates potent and selective inhibitory activity against PDGF-betaR with IC50 values of 0.014 μM (CPA) and 0.007 μM (APA). [] Additionally, it shows high selectivity over other kinases like VEGFR2, EGFR, c-Met, and IGF-IR. []
Relevance: This compound is a derivative of 7d-6 and also shares the 1H-pyrrolo[2,3-b]pyridine core with methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate. [] The presence of a methoxy group at the 5-position of the quinoxalinone moiety in 7d-9 significantly enhances its potency compared to 7d-6. []
Compound Description: This compound was formed serendipitously during an attempt to synthesize [(5MAP)2CuBr2]2 in 2-butanone. [] Copper(II)-catalyzed Baeyer-Villiger oxidation of the solvent generated acetate ions, which then reacted with the condensation product of 2-amino-5-methylpyridine and the solvent to form the bicyclic ligand. []
Relevance: The formation of this compound highlights the reactivity of the pyrrolo[2,3-b]pyridine scaffold, particularly at the 2- and 3-positions, which is also the site of functionalization in methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate. []
Compound Description: BMS-378806 is a potent HIV-1 attachment inhibitor that disrupts the interaction between the viral envelope protein gp120 and the host cell receptor CD4. [] It exhibits improved pharmaceutical properties compared to its indole analogue. []
Relevance: This compound highlights the use of the 1H-pyrrolo[2,3-b]pyridine scaffold, similar to methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, in developing antiviral agents. []
Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. [] It undergoes extensive metabolism in various species, including oxidation, conjugation with taurine, sulfate, glucuronide, and uniquely, N-acetylglucosamine. []
Relevance: While structurally more complex, BMS-645737 incorporates the 2-methyl-1H-pyrrolo[2,3-b]pyridine motif, demonstrating the application of this core structure found in methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate in developing drugs targeting different therapeutic areas. []
Compound Description: BMS-488043 is an azaindole derivative that acts as a potent HIV-1 attachment inhibitor. [] In preliminary clinical trials, it successfully reduced viral load in HIV-1-infected individuals. []
Relevance: Although structurally distinct, BMS-488043 shares the pyrrolopyridine core with methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, highlighting the versatility of this core structure in developing antiviral agents. [] The presence of the pyrrolo[2,3-c]pyridine isomer in BMS-488043 emphasizes the potential of exploring different isomeric forms of this scaffold. []
Compound Description: GNE-371 is a potent and selective inhibitor of the second bromodomain of human transcription-initiation-factor TFIID subunit 1 (TAF1(2)) with an IC50 of 10 nM. [] It exhibits antiproliferative synergy with the BET inhibitor JQ1, suggesting its potential in oncology research. []
Relevance: Although structurally different from methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, GNE-371 incorporates the pyrrolo[2,3-c]pyridine core, emphasizing the potential of this scaffold and its isomers in medicinal chemistry. []
Compound Description: BMS-585248 is a potent HIV-1 attachment inhibitor targeting the viral envelope protein gp120. [] It exhibits subnanomolar potency in a pseudotype infectivity assay and demonstrates a good pharmacokinetic profile. []
Relevance: Similar to BMS-488043, BMS-585248 features the pyrrolo[2,3-c]pyridine core, highlighting its utility in antiviral drug development. []
10. Nortopsentin Analogues []
Compound Description: Nortopsentin analogues are a class of 1H-pyrrolo[2,3-b]pyridine derivatives investigated for their anticancer activity, specifically against diffuse malignant peritoneal mesothelioma (DMPM). [] These compounds exhibit cyclin-dependent kinase 1 (CDK1) inhibitory activity and induce caspase-dependent apoptosis in DMPM cells. []
Relevance: Nortopsentin analogues share the core 1H-pyrrolo[2,3-b]pyridine scaffold with methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, showcasing the potential of this core structure in anticancer drug discovery. []
Compound Description: These derivatives act as selective inhibitors of Janus kinase 1 (JAK1), a key player in inflammatory and autoimmune responses. [] One of the most promising compounds in this series, 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (31g), effectively reduces the proliferation and fibrogenic gene expression of TGF-β-induced hepatic stellate cells (HSCs). []
Relevance: The development of these JAK1 inhibitors, based on the N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, showcases the versatility of the pyrrolo[2,3-b]pyridine core structure found in methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate in targeting different therapeutic areas. []
Compound Description: These ‘titanocene’ derivatives, incorporating a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety, were synthesized and evaluated for their anticancer activity. [] The most cytotoxic compound, 5a, demonstrated significant activity against LLC-PK cells with an IC50 of 8.8 μM. []
Relevance: This research highlights the incorporation of the 1H-pyrrolo[2,3-b]pyridine scaffold, present in methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, into ‘titanocene’ complexes to potentially enhance their anticancer properties. []
Compound Description: This complex polyheterocyclic compound was efficiently synthesized using a FeCl3-SiO2 catalyzed reaction. []
Relevance: Although structurally different from methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, this compound exemplifies the utilization of the pyrrolo[3,4-b]pyridine motif, highlighting the broader relevance of the pyrrolopyridine scaffold in synthetic chemistry. []
Compound Description: This compound is a highly potent, selective, and brain-penetrable anaplastic lymphoma kinase (ALK) inhibitor. [] It effectively reduces phosphorylated ALK levels in the hippocampus and prefrontal cortex of mice, suggesting its potential in studying ALK-mediated brain functions. []
Relevance: This compound showcases the use of the 1H-pyrrolo[2,3-b]pyridine core, also present in methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, in developing CNS-penetrant kinase inhibitors. []
Compound Description: BMS-066 is a potent and selective inhibitor of IKK2, exhibiting promising in vitro potency and favorable pharmacokinetic and physicochemical properties. []
Relevance: While structurally distinct from methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, BMS-066 incorporates the pyrrolo[2,3-b]pyridine moiety, highlighting the significance of this scaffold in medicinal chemistry. []
Compound Description: This compound is a selective serotonin one F receptor agonist (SSOFRA), showing over 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors. [] It exhibits potential as a treatment for migraine headaches without cardiovascular side effects. []
Relevance: Though structurally different from methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, it exemplifies the use of the pyrrolo[3,2-b]pyridine isomer in medicinal chemistry, emphasizing the potential of exploring different isomeric forms of this scaffold. []
Compound Description: VNO is a potential oxidative impurity of venetoclax, a Bcl-2 inhibitor used for treating hematological malignancies. [] It forms during the oxidative degradation of venetoclax and can further undergo Meisenheimer rearrangement to form venetoclax hydroxylamine impurity. []
Relevance: VNO highlights the susceptibility of the 1H-pyrrolo[2,3-b]pyridine scaffold, also present in methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, to oxidation. [] This finding emphasizes the need for careful consideration of potential metabolic pathways during drug development involving this scaffold.
Compound Description: VHA is another potential oxidative impurity of venetoclax, formed through the Meisenheimer rearrangement of VNO. []
Relevance: Similar to VNO, VHA demonstrates the potential for oxidative modification of the 1H-pyrrolo[2,3-b]pyridine scaffold, emphasizing the importance of understanding the metabolic fate of compounds containing this structural motif. []
Compound Description: Compound 1 served as a starting point for the development of potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitors through a scaffold hopping and lead optimization process. []
Relevance: While structurally distinct from methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, compound 1 exemplifies a scaffold hopping strategy that led to the discovery of a potent ALK inhibitor containing the 1H-pyrrolo[2,3-b]pyridine core. [] This finding highlights the potential for discovering novel bioactive molecules by modifying and exploring similar scaffolds.
Compound Description: Compound 36b is a potent and selective JAK1 inhibitor exhibiting an IC50 of 0.044 nM and demonstrating significant selectivity over JAK2, JAK3, and TYK2. [] It effectively inhibits JAK1-STAT phosphorylation in human L-132 or SK-MES-1 cells and has shown promising results in a bleomycin-induced fibrosis mouse model. []
Relevance: Compound 36b highlights the successful modification of the N-methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate core present in methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate to develop a potent and selective JAK1 inhibitor with potential therapeutic benefits for pulmonary fibrosis. []
Compound Description: Compound w2 is a potent and drug-like hDHODH inhibitor with an IC50 of 173.4 nM, discovered through the optimization of BAY 41-2272. [] It possesses acceptable pharmacokinetic properties and has shown promising therapeutic effects in a dextran sulfate sodium-induced acute ulcerative colitis model. []
Relevance: Compound w2 exemplifies the use of the 1H-pyrrolo[2,3-b]pyridine scaffold, similar to methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, in developing novel hDHODH inhibitors for inflammatory bowel disease treatment. [] This finding highlights the scaffold's versatility and potential for targeting various therapeutic areas.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.